molecular formula C12H11N3O5S B5800547 4-(4-nitrophenoxy)benzenesulfonohydrazide

4-(4-nitrophenoxy)benzenesulfonohydrazide

Cat. No. B5800547
M. Wt: 309.30 g/mol
InChI Key: OPHPHFDWAMEXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitrophenoxy)benzenesulfonohydrazide, commonly known as NPB, is a chemical compound with a molecular formula of C12H10N3O5S. It is a yellow crystalline powder that is soluble in organic solvents. NPB is widely used in scientific research for its various applications, including its use as a fluorescent probe, a reagent for the detection of metal ions, and a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of NPB is not fully understood, but it is believed to involve the formation of a complex with the metal ion or thiol being detected. This complex formation results in a change in the fluorescence properties of NPB, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of NPB. However, it has been shown to be non-toxic and has low cytotoxicity, making it a safe option for use in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using NPB is its high selectivity and sensitivity towards metal ions and thiols, making it a valuable tool for the detection of these molecules in biological samples. Additionally, NPB is easy to synthesize and has low cytotoxicity, making it a safe option for use in biological systems. However, one limitation of using NPB is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of NPB in scientific research. One potential area of research is the development of new fluorescent probes based on the structure of NPB for the detection of other biomolecules. Additionally, the use of NPB in the development of new diagnostic tools for the detection of metal ion and thiol imbalances in various diseases, such as cancer and Alzheimer's disease, is an area of active research. Finally, the use of NPB in the development of new drugs and therapies for the treatment of these diseases is also an area of potential future research.

Synthesis Methods

The synthesis of NPB involves the reaction of 4-nitrophenol with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 4-nitrophenyl benzenesulfonate. This intermediate compound is then reacted with hydrazine hydrate to form NPB.

Scientific Research Applications

NPB has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for the detection of metal ions in biological samples. Additionally, NPB has been used as a reagent for the detection of thiols, which are important biomolecules involved in numerous biological processes.

properties

IUPAC Name

4-(4-nitrophenoxy)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c13-14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)15(16)17/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHPHFDWAMEXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)benzenesulfonohydrazide

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